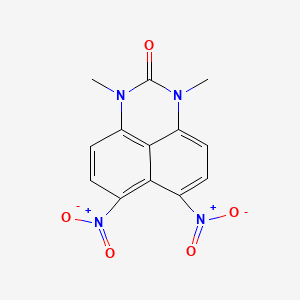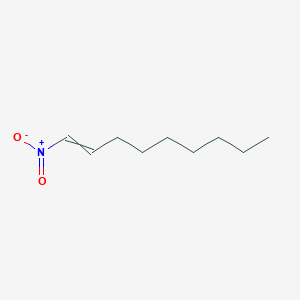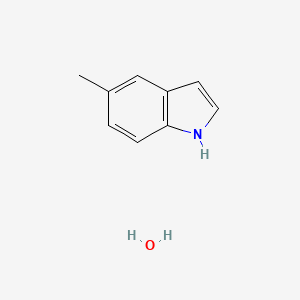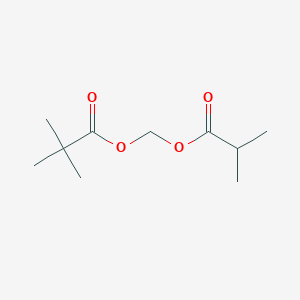![molecular formula C9H8O3S B14279998 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate CAS No. 135453-43-9](/img/structure/B14279998.png)
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate is an organic compound that belongs to the class of cyclopenta[b]thiophenes This compound is characterized by a cyclopentane ring fused to a thiophene ring, with an acetate group attached to the 4-position and a keto group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiophene derivative with a cyclopentanone derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxy derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-ylidene malononitrile
- 2-(6-Oxo-5,6-dihydro-4H-cyclopenta[c]thiophen-4-ylidene)malononitrile
Uniqueness
6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate is unique due to its acetate group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for diverse functionalization and application in various fields.
Propriétés
Numéro CAS |
135453-43-9 |
|---|---|
Formule moléculaire |
C9H8O3S |
Poids moléculaire |
196.22 g/mol |
Nom IUPAC |
(6-oxo-4,5-dihydrocyclopenta[b]thiophen-4-yl) acetate |
InChI |
InChI=1S/C9H8O3S/c1-5(10)12-8-4-7(11)9-6(8)2-3-13-9/h2-3,8H,4H2,1H3 |
Clé InChI |
GTATVRCQIQHRJO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1CC(=O)C2=C1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)

![Naphtho[2,1-b]thiophene-6,9-dione, 1,2-dihydro-4-methyl-, 3,3-dioxide](/img/structure/B14279983.png)

![2-{[6-(Hydroxymethyl)pyridin-2-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14279993.png)


